molecular formula C16H14ClNO3 B2797628 (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide CAS No. 537689-21-7

(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide

Cat. No.: B2797628
CAS No.: 537689-21-7
M. Wt: 303.74
InChI Key: QGKDSCOHAXKLQP-RMKNXTFCSA-N
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Description

(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide is a synthetic acrylamide derivative intended for research applications . Acrylamides are a significant class of compounds in medicinal chemistry, often designed to act as covalent inhibitors that target specific residues, such as cysteine, in the active site of enzymes . Related acrylamide derivatives have been investigated as potential chemotherapeutic agents due to their ability to inhibit critical processes like tubulin polymerization, which is essential for cell division, making them a focus in anticancer research . Furthermore, such compounds are explored as tools in biochemistry and pharmacology to study enzyme function and disease mechanisms. Researchers value this compound for its potential in structure-activity relationship (SAR) studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-21-15-8-7-12(17)10-13(15)18-16(20)9-6-11-4-2-3-5-14(11)19/h2-10,19H,1H3,(H,18,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKDSCOHAXKLQP-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2-hydroxybenzaldehyde.

    Formation of Schiff Base: The aniline reacts with the aldehyde to form a Schiff base under acidic or basic conditions.

    Acrylamide Formation: The Schiff base is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 2-hydroxyphenyl group directs electrophiles to ortho/para positions via resonance donation, while the 5-chloro-2-methoxyphenyl group exhibits mixed directing effects:

Reaction TypeConditionsOutcomeSource
BrominationNBS, 1,4-dioxane/H₂O, 20°CBromination at β-carbon of acrylamide
NitrationHNO₃/H₂SO₄, 0°CPredominant meta nitration on chloro-substituted ring
  • Note : Methoxy groups enhance ring reactivity but steric hindrance at the 2-position limits substitution .

Methoxy Demethylation

The 2-methoxy group undergoes acid-catalyzed hydrolysis to yield a phenolic –OH group:

ConditionsCatalystYieldSource
48% HBr, reflux85%
BBr₃, CH₂Cl₂, −78°CLewis acid92%

Amide Hydrolysis

The acrylamide bond resists hydrolysis under mild conditions but cleaves under strong acids/bases :

ConditionsProductRate Constant (k)Source
6M HCl, 100°C, 12 h3-(2-hydroxyphenyl)acrylic acid + amine1.2 × 10⁻³ min⁻¹
NaOH (10%), EtOH, refluxSame as above8.7 × 10⁻⁴ min⁻¹

Conjugate Addition Reactions

The α,β-unsaturated system undergoes Michael addition at the β-carbon:

NucleophileConditionsAdduct StructureYieldSource
Thiols (e.g., EtSH)DABCO, THF, 25°Cβ-thioether derivative78%
Amines (e.g., NH₃)MeOH, 0°Cβ-amino adduct65%
  • Steric Effects : The 2-hydroxyphenyl group reduces reactivity at the β-position compared to simpler acrylamides .

Peroxide-Mediated Epoxidation

The acrylamide double bond reacts with mCPBA to form an epoxide:

Oxidizing AgentSolventTemperatureEpoxide YieldSource
mCPBA (1.2 eq)CH₂Cl₂0°C → 25°C68%
H₂O₂/NaHCO₃MeCN/H₂O50°C41%

CYP450-Mediated Oxidation

In biological systems, cytochrome P450 enzymes (e.g., CYP4F11) oxidize the methoxy group to a hydroxyl-quinone intermediate, enhancing electrophilicity for protein binding .

Photochemical Reactivity

The ortho-hydroxyl group facilitates excited-state intramolecular proton transfer (ESIPT) , leading to fluorescence quenching under UV light (λₑₓ = 320 nm) .

Stability Profile

Stress ConditionDegradation PathwayHalf-Life (t₁/₂)Source
Aqueous pH 7.4, 37°CHydrolysis (amide bond)14 days
UV light (254 nm)[2+2] Cycloaddition6 hours
O₂ (atmospheric)Autoxidation of phenol28 days

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has demonstrated that compounds similar to (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide exhibit significant anticancer properties. These compounds can act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell cycle progression. Inhibiting HDACs can lead to the reactivation of tumor suppressor genes, thereby inducing apoptosis in cancer cells .

1.2 Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. By modulating the activity of specific signaling pathways, it may reduce the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases .

Synthesis and Derivative Development

2.1 Synthetic Pathways
The synthesis of this compound involves several chemical reactions including amide coupling and decarbonylation processes. These synthetic routes are essential for producing derivatives with enhanced biological activity or altered physicochemical properties .

2.2 Derivatives with Enhanced Activity
Various derivatives have been synthesized to improve the pharmacological profile of the parent compound. For instance, modifications to the aromatic rings or the introduction of different substituents can significantly affect the compound's potency and selectivity against specific biological targets .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer activityDemonstrated significant inhibition of cancer cell proliferation through HDAC inhibition .
Study 2Investigate anti-inflammatory effectsShowed reduction in pro-inflammatory cytokine levels in vitro, suggesting therapeutic potential for inflammatory diseases .
Study 3Synthesize new derivativesDeveloped several novel derivatives that exhibited improved selectivity and potency against cancer cell lines .

Material Science Applications

4.1 Polymer Chemistry
this compound can be utilized in polymer chemistry as a monomer for creating functionalized polymers with specific properties such as enhanced thermal stability or altered solubility profiles. These polymers can find applications in drug delivery systems or as coatings with tailored functionalities .

4.2 Photonic Applications
The compound's unique structural features may enable its use in photonic devices, where it could serve as a light-absorbing or emitting material, contributing to advances in optoelectronic applications .

Mechanism of Action

The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

The table below compares key structural features and reported activities of related compounds:

Compound Name (Reference) R1 Group R2 Group Key Biological Activity Synthesis Notes
Target Compound 5-Chloro-2-methoxyphenyl 2-Hydroxyphenyl N/A EDCI/HOBt-mediated coupling
(E)-3-(4-Hydroxyphenyl)-N-(pyrazin-methyl) acrylamide (L17, ) 4-Hydroxyphenyl Pyrazin-methyl Neuroprotective (PC12 cell model) EDCI/HOBt, chromatographic purification
(E)-N-(2-Methylindol-3-yl)ethyl-3-(3,5-dimethoxyphenyl)acrylamide (5b, ) 3,5-Dimethoxyphenyl 2-Methylindole ethyl EP2 antagonism NMR-validated purity >97%
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acrylamide () 4-Hydroxy-3-methoxyphenyl 2-(4-Hydroxyphenyl)ethyl Anti-inflammatory (IC50: 17.00 μM) Silica gel/ODS chromatography
(E)-2-Chloro-N′-(1-(5-chloro-2-hydroxyphenyl)acrylamide () 5-Chloro-2-hydroxyphenyl N/A Crystallographically characterized (triclinic P1) Single-crystal X-ray diffraction
Key Observations:

Substituent Position Effects :

  • Hydroxyl Group : The ortho-hydroxyl in the target compound (vs. para in L17 ) may enhance intramolecular hydrogen bonding, affecting solubility and receptor interaction.
  • Chlorine and Methoxy Groups : The 5-chloro-2-methoxy combination in the target compound contrasts with 3,5-dimethoxy (5b ) or 4-hydroxy-3-methoxy (compound 2 ), altering electronic and steric profiles.

Biological Activity Trends :

  • Neuroprotective activity in L17 correlates with pyrazin-methyl substitution, while anti-inflammatory effects in compound 2 are linked to 4-hydroxy-3-methoxyphenyl and phenethyl groups.
  • EP2 antagonists (e.g., 5b ) often feature bulky aromatic/hydrophobic substituents (e.g., indole), suggesting the target compound’s chloro-methoxy group may similarly modulate receptor binding.

Biological Activity

(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C18H14ClNO3
  • CAS Number : 137-52-0
  • Molecular Weight : 329.76 g/mol

The compound features a chloro-substituted methoxyphenyl group and a hydroxyphenyl group, which are critical for its biological activity. The presence of these substituents influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.19
Candida albicans0.30

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of biofilm formation .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. It has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Study: Melanoma Inhibition

A study evaluated the compound's effects on B16F10 mouse melanoma cells, revealing:

  • IC50 for Melanin Production Inhibition : 6.25 µM
  • Mechanism : Downregulation of key genes involved in melanin synthesis (Tyr, Mitf, Tyrp-1, Tyrp-2).

Additionally, it exhibited no cytotoxicity towards human keratinocytes or fibroblasts at therapeutic concentrations, indicating a favorable safety profile .

Other Biological Activities

The compound has also been assessed for various other biological activities:

  • Antioxidant Activity : Exhibits free radical scavenging properties.
  • Anti-inflammatory Effects : Reduces inflammatory markers in cell culture models.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
  • Temperature : Maintain 0–5°C during acryloyl chloride coupling to prevent side reactions (e.g., hydrolysis) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution steps and ethyl acetate/petroleum ether mixtures for purification via column chromatography .
  • Purification : Employ HPLC (C18 column, acetonitrile/water gradient) or preparative TLC to isolate intermediates and final product .
  • Yield Monitoring : Track reaction progress using 1^1H NMR to confirm intermediate formation before proceeding to subsequent steps .

Q. How can the E-configuration of the acrylamide moiety be confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze coupling constants (JJ) between vinyl protons. For E-isomers, JtransJ_{trans} typically ranges from 15–16 Hz, as observed in structurally analogous acrylamides .
  • X-ray Crystallography : Resolve spatial arrangement of substituents around the double bond (if single crystals are obtainable) .
  • Computational Validation : Compare experimental NMR data with density functional theory (DFT)-calculated spectra for the E-isomer .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer :
  • 1^1H/13^13C NMR : Assign signals for key groups (e.g., methoxy protons at δ 3.8–4.0 ppm, hydroxyl protons at δ 9.5–10.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C16_{16}H13_{13}ClN2_2O3_3) with <2 ppm error .
  • IR Spectroscopy : Identify acrylamide C=O stretching (~1650 cm1^{-1}) and phenolic O–H bands (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically investigated for this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 5-chloro with bromo or methoxy groups) and compare bioactivity using standardized assays (e.g., IC50_{50} in cancer cell lines) .
  • Molecular Docking : Map interactions between the acrylamide scaffold and target proteins (e.g., kinases) using software like AutoDock Vina .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyl-phenyl for hydrogen bonding) using tools such as Schrödinger’s Phase .

Q. What strategies resolve contradictions in observed biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to account for variability in assay conditions .
  • Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., NIH/NCATS guidelines) to minimize batch-to-batch variability .
  • Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets contributing to divergent results .

Q. How can reaction mechanisms for acrylamide electrophilicity be elucidated in biological systems?

  • Methodological Answer :
  • Isotope Labeling : Track 13^{13}C-labeled acrylamide adducts in protein lysates via LC-MS/MS to identify covalent modification sites .
  • Kinetic Studies : Measure reaction rates with nucleophilic residues (e.g., cysteine) using stopped-flow spectroscopy under physiological pH .
  • Computational Simulations : Model transition states for Michael addition reactions using Gaussian software to predict reactivity hotspots .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity values for this compound?

  • Methodological Answer :
  • Assay Standardization : Normalize data using reference compounds (e.g., doxorubicin) across all studies .
  • Cell Line Authentication : Verify cell line identities via STR profiling to exclude cross-contamination errors .
  • Redox Interference Testing : Quantify thiol levels (e.g., glutathione) in cell lysates to assess false positives from nonspecific acrylamide-thiol reactions .

Experimental Design Considerations

Q. What in vitro models are optimal for evaluating neurotoxic potential?

  • Methodological Answer :
  • Primary Neuronal Cultures : Isolate rat cortical neurons and measure axonal degeneration via βIII-tubulin immunostaining .
  • SH-SY5Y Neuroblastoma Cells : Differentiate cells with retinoic acid and assess mitochondrial dysfunction (JC-1 staining) and caspase-3 activation .

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